1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with difluoromethyl and dimethyl groups, a sulfonyl group, and a piperazine ring substituted with a trifluoromethylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:
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Formation of the Pyrazole Ring:
- Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, the difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions.
- Common reagents: Difluoromethylating agents like difluoromethyl sulfone.
-
Sulfonylation:
- The pyrazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base.
- Common reagents: Sulfonyl chloride, base (e.g., triethylamine).
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Formation of the Piperazine Derivative:
- The piperazine ring is synthesized separately, often starting from piperazine and introducing the trifluoromethylphenyl group via nucleophilic substitution.
- Common reagents: Trifluoromethylbenzene derivatives, nucleophiles.
-
Coupling Reaction:
- The final step involves coupling the sulfonylated pyrazole with the substituted piperazine under suitable conditions.
- Common reagents: Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the pyrazole or piperazine rings.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The trifluoromethyl group on the phenyl ring can be substituted under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole or piperazine rings.
Reduction: Sulfide derivatives.
Substitution: Substituted phenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug design due to its unique structural features.
- Investigated for its biological activity, including potential as an enzyme inhibitor or receptor modulator.
Industry:
- May be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl and trifluoromethyl groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
- 1-(3-(Trifluoromethyl)phenyl)piperazine
- 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole
Comparison:
1-(3-(Trifluoromethyl)phenyl)piperazine:
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole: Lacks the piperazine and trifluoromethylphenyl groups, which may affect its biological activity and binding properties.
Properties
Molecular Formula |
C17H19F5N4O2S |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C17H19F5N4O2S/c1-11-15(12(2)26(23-11)16(18)19)29(27,28)25-8-6-24(7-9-25)14-5-3-4-13(10-14)17(20,21)22/h3-5,10,16H,6-9H2,1-2H3 |
InChI Key |
CUAVJVCDKOWONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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